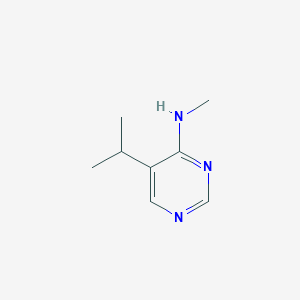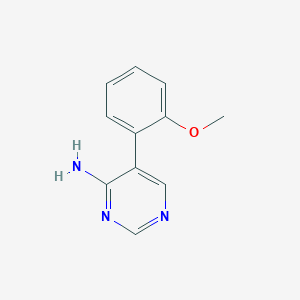
N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyridine with thiosemicarbazide, followed by cyclization using an oxidizing agent such as hydrogen peroxide or bromine in an acidic medium . The reaction conditions often require controlled temperatures and pH to ensure the successful formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the thiadiazole ring.
N,N′-Di(pyridin-4-yl)-pyridine-3,5-dicarboxamide: Contains multiple pyridine rings and carboxamide groups.
2-(Pyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Features a quinazoline ring fused with pyridine.
Uniqueness
N-(Pyridin-4-yl)-1,2,3-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel molecules with specific biological or chemical activities.
Properties
Molecular Formula |
C7H6N4S |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
N-pyridin-4-ylthiadiazol-5-amine |
InChI |
InChI=1S/C7H6N4S/c1-3-8-4-2-6(1)10-7-5-9-11-12-7/h1-5H,(H,8,10) |
InChI Key |
MKLGRJGFTHKTQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC2=CN=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6-Dihydrobenzo[d][1,2,3]thiadiazol-7(4H)-one](/img/structure/B15244868.png)


![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)


![5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B15244936.png)
![4-Amino-6-(1-(2-hydroxy-2-methylpropyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B15244937.png)
![6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B15244943.png)



